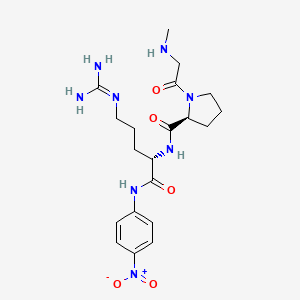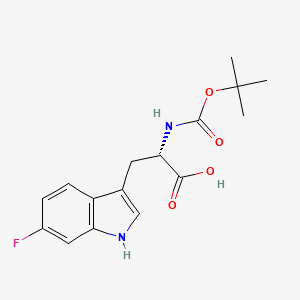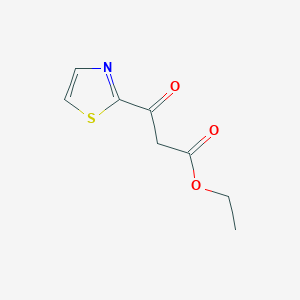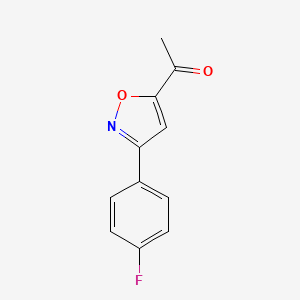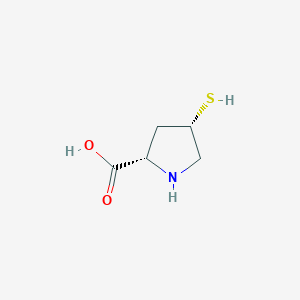
Acide 4-(3-formylphényl)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenyl)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its industrial applications as a stabilizer and inhibitor for enzymes, as well as a bactericide .
Applications De Recherche Scientifique
4-(3-Formylphenyl)phenylboronic acid has a wide range of scientific research applications:
Méthodes De Préparation
The synthesis of 4-(3-Formylphenyl)phenylboronic acid can be achieved through several methods. One common approach involves the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide . Another method includes the formation of the Grignard compound with magnesium, followed by reaction with tri-n-butyl borate to yield the protected aryl boronic ester, which is then subjected to acidic work-up to obtain the target product . Additionally, the compound can be synthesized via the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds .
Analyse Des Réactions Chimiques
4-(3-Formylphenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a substrate for palladium-catalyzed arylation
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium acetate, and solvents such as water or organic solvents. Major products formed from these reactions include biphenyl compounds and other aryl derivatives .
Mécanisme D'action
The mechanism of action of 4-(3-Formylphenyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of serine protease and kinase enzymes, thereby interfering with the enzymatic activity that promotes tumor growth and metastasis . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of these enzymes, leading to their inhibition.
Comparaison Avec Des Composés Similaires
4-(3-Formylphenyl)phenylboronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: This compound has a similar structure but with the formyl group positioned differently on the phenyl ring.
4-Formylphenylboronic acid: Another closely related compound with the formyl group directly attached to the phenyl ring.
The uniqueness of 4-(3-Formylphenyl)phenylboronic acid lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to its analogs .
Propriétés
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
